molecular formula C7H12O4S B1487843 Ethyl 2-(Cyclopropylsulfonyl)acetate CAS No. 1349719-17-0

Ethyl 2-(Cyclopropylsulfonyl)acetate

Cat. No.: B1487843
CAS No.: 1349719-17-0
M. Wt: 192.24 g/mol
InChI Key: YJVKOQHVBGXGFF-UHFFFAOYSA-N
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Description

Ethyl 2-(Cyclopropylsulfonyl)acetate is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 g/mol . It is known for its utility in various research and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(Cyclopropylsulfonyl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of cyclopropylsulfonyl chloride with ethyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(Cyclopropylsulfonyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides .

Scientific Research Applications

Ethyl 2-(Cyclopropylsulfonyl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(Cyclopropylsulfonyl)acetate involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The compound’s effects are mediated through pathways involving sulfonylation and esterification .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(Cyclopropylsulfonyl)propanoate
  • Methyl 2-(Cyclopropylsulfonyl)acetate
  • Ethyl 2-(Cyclopropylthio)acetate

Uniqueness

This compound is unique due to its specific combination of a cyclopropylsulfonyl group and an ethyl ester. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 2-cyclopropylsulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c1-2-11-7(8)5-12(9,10)6-3-4-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVKOQHVBGXGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(Cyclopropylsulfonyl)acetate
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Ethyl 2-(Cyclopropylsulfonyl)acetate
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Ethyl 2-(Cyclopropylsulfonyl)acetate
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Ethyl 2-(Cyclopropylsulfonyl)acetate
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Ethyl 2-(Cyclopropylsulfonyl)acetate
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Ethyl 2-(Cyclopropylsulfonyl)acetate

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